molecular formula C24H22BrN3O4 B11617356 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11617356
M. Wt: 496.4 g/mol
InChI Key: QERHMGKHCWDJSR-LSDHQDQOSA-N
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Description

4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including a bromobenzoyl group, a hydroxy group, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the reaction of an appropriate aldehyde with an amine in the presence of a catalyst.

    Introduction of the bromobenzoyl group: This step involves the acylation of the imidazole derivative using 4-bromobenzoyl chloride under basic conditions.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The bromobenzoyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **4-(4-METHYLBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The presence of the bromobenzoyl group in 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22BrN3O4/c1-32-19-6-3-2-5-18(19)21-20(22(29)16-7-9-17(25)10-8-16)23(30)24(31)28(21)13-4-12-27-14-11-26-15-27/h2-3,5-11,14-15,21,29H,4,12-13H2,1H3/b22-20+

InChI Key

QERHMGKHCWDJSR-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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